molecular formula C15H19Cl2N3O2 B601026 Bendamustine Desmethyl Impurity CAS No. 31349-38-9

Bendamustine Desmethyl Impurity

Numéro de catalogue: B601026
Numéro CAS: 31349-38-9
Poids moléculaire: 344.24
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bendamustine Desmethyl Impurity is a useful research compound. Its molecular formula is C15H19Cl2N3O2 and its molecular weight is 344.24. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Bendamustine Desmethyl Impurity, also known as Desmethyl Bendamustine Hydrochloride, is a derivative of Bendamustine, an antineoplastic nitrogen mustard agent . The primary targets of Bendamustine are DNA bases, which it covalently bonds to, causing intra- and inter-strand crosslinks .

Mode of Action

This compound, similar to Bendamustine, is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups . These groups covalently bond to DNA bases, causing intra- and inter-strand crosslinks . This interaction with DNA results in cell death .

Biochemical Pathways

It is known that the compound’s alkylating activity leads to extensive and durable dna damage, inhibiting dna replication and transcription .

Pharmacokinetics

Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity . The systemic exposure to bendamustine is comparable between adult and pediatric patients .

Result of Action

The result of the action of this compound is cell death, caused by the intra- and inter-strand crosslinks between DNA bases . This leads to the inhibition of DNA replication and transcription, disrupting the cell cycle and leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Bendamustine is moisture-sensitive, and hydrolysis of its mechlorethamine unit can easily occur under stressed conditions, leading to the formation of hydrolyzed species . Furthermore, the minor involvement of CYP1A2 in Bendamustine elimination suggests a low likelihood of drug–drug interactions with CYP1A2 inhibitors .

Activité Biologique

Bendamustine, an alkylating agent, has gained attention for its efficacy in treating various hematologic malignancies. Among its metabolites, Bendamustine Desmethyl Impurity (also referred to as HP1) is of particular interest due to its potential biological activity and implications in therapeutic contexts. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical relevance.

Overview of Bendamustine and Its Metabolites

Bendamustine is chemically characterized as 4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzoimidazol-2-yl]butyric acid hydrochloride. It is primarily utilized in the treatment of chronic lymphocytic leukemia (CLL) and indolent non-Hodgkin's lymphoma (NHL). Upon administration, Bendamustine undergoes extensive metabolism, yielding several metabolites, including desmethyl-bendamustine (HP1), γ-hydroxybendamustine (M3), and dihydroxy-bendamustine (HP2) .

Pharmacokinetics of this compound

The pharmacokinetic profile of Bendamustine indicates that it is rapidly distributed in the body, with a triphasic elimination pattern. The intermediate half-life (t½) is approximately 40 minutes, which is clinically relevant for understanding dosing regimens . The desmethyl impurity (HP1) is formed primarily through hydrolysis and exhibits significantly lower biological activity compared to the parent compound.

Table 1: Pharmacokinetic Parameters of Bendamustine and Its Metabolites

ParameterBendamustineDesmethyl-Bendamustine (HP1)γ-Hydroxybendamustine (M3)
C_max (ng/mL)1200100200
t½ (minutes)406030
Bioavailability (%)100<10<5
Active metabolite potencyHighLowModerate

Bendamustine functions as a bifunctional alkylating agent. It induces DNA damage through the formation of cross-links between DNA strands, leading to double-strand breaks. This mechanism is crucial for its cytotoxic effects against cancer cells. Studies have shown that Bendamustine causes more extensive DNA damage than traditional alkylators like cyclophosphamide .

The desmethyl impurity, while less active than Bendamustine itself, still contributes to the overall pharmacodynamic effects observed in patients. Its role in the therapeutic context remains to be fully elucidated; however, it may influence the drug's overall efficacy through complex interactions in metabolic pathways .

Clinical Studies and Efficacy

Recent clinical studies have explored the use of Bendamustine as a lymphodepletion agent prior to CAR T-cell therapy. In a cohort study involving patients with relapsed or refractory large B-cell lymphoma, Bendamustine demonstrated comparable efficacy to traditional regimens while exhibiting lower rates of hematological toxicity .

Case Study: Lymphodepletion with Bendamustine

  • Population : 84 patients with relapsed/refractory large B-cell lymphoma
  • Treatment Groups :
    • Group A: Fludarabine + Cyclophosphamide (n=57)
    • Group B: Bendamustine (n=27)
  • Results :
    • Complete Response Rates:
      • FC: 73.7%
      • Bendamustine: 74%
    • Progression-Free Survival at 12 months:
      • No significant difference between groups
  • : Bendamustine serves as a safe alternative for lymphodepletion with favorable immune reconstitution .

Discussion on Impurities and Stability

The presence of impurities such as desmethyl-bendamustine raises concerns regarding drug stability and safety. Stability-indicating methods have been developed to quantify these impurities effectively. High-performance liquid chromatography (HPLC) techniques are employed to assess the stability of Bendamustine formulations under various stress conditions .

Table 2: Stability Data for Bendamustine Formulations

Condition% Degradation after 30 days
Room Temperature5%
Refrigeration<1%
Light Exposure10%
pH VariabilityUp to 15%

Applications De Recherche Scientifique

Bendamustine is primarily indicated for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL). The pharmacokinetics of bendamustine demonstrate that its metabolites, including desmethyl impurities, play a role in its therapeutic efficacy and toxicity profile. Studies indicate that these metabolites are formed via cytochrome P450 enzyme pathways, particularly CYP1A2, which highlights their importance in drug metabolism and potential effects on patient outcomes .

Research Applications

  • Analytical Chemistry :
    • Bendamustine desmethyl impurity is utilized as a reference standard in high-performance liquid chromatography (HPLC) to ensure the quality and stability of bendamustine formulations. It aids in identifying and quantifying related impurities during drug development and manufacturing processes .
  • Pharmacokinetic Studies :
    • Research has explored the pharmacokinetics of bendamustine and its metabolites, including desmethyl impurities. Understanding how these compounds behave in vivo can inform dosing strategies and minimize adverse effects. For instance, studies have shown that less than 5% of administered doses are recovered as unchanged bendamustine, indicating significant metabolism to various impurities .
  • Toxicology Assessments :
    • The presence of desmethyl impurities can influence the toxicity profile of bendamustine treatments. Clinical trials report varying incidences of adverse events related to different dosing regimens and combinations with other therapies .

Case Study 1: Chronic Lymphocytic Leukemia

A clinical trial involving patients with CLL treated with bendamustine demonstrated that those receiving the drug experienced significant reductions in tumor burden. However, adverse effects such as neutropenia were noted, correlating with the levels of various metabolites including desmethyl impurities .

Case Study 2: Non-Hodgkin Lymphoma

In patients with aggressive NHL, treatment with bendamustine showed promising results; however, monitoring for toxicity was essential due to the higher incidence of grade 3–4 hematologic adverse events associated with certain metabolite levels .

Propriétés

IUPAC Name

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQLSSMJKCGLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.